2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carbon disulfide. The chlorophenyl group is introduced via nucleophilic substitution reactions, while the trimethoxyphenyl group is incorporated through condensation reactions with appropriate aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives .
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chlorophenyl methyl sulfone
- 2-bromo-5-chlorophenyl methyl sulfane
- 2-chlorophenyl methyl sulfone .
Uniqueness
What sets 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClN4O4S3 |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21ClN4O4S3/c1-28-16-8-13(9-17(29-2)19(16)30-3)10-23-24-18(27)12-32-21-26-25-20(33-21)31-11-14-6-4-5-7-15(14)22/h4-10H,11-12H2,1-3H3,(H,24,27)/b23-10- |
InChI Key |
CXFCVRCZSPOUOO-RMORIDSASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.